N~2~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N~2~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that contains a triazolo-pyrimidine core. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties . The presence of the triazolo-pyrimidine scaffold is known to contribute to its diverse pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under reflux conditions . Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
N~2~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N2-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of specific enzymes and pathways:
CDK2 Inhibition: The compound acts as a CDK2 inhibitor, which is crucial for cell cycle regulation.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives: These compounds also exhibit antimicrobial and anticancer activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and anticancer properties.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and antifungal activities.
Uniqueness
N~2~-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its dual activity as both an antimicrobial and anticancer agent. Its unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylphenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5OS/c19-12-6-8-13(9-7-12)26-15-5-2-1-4-14(15)21-17(25)16-22-18-20-10-3-11-24(18)23-16/h1-11H,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSPZGJYKPUOII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN3C=CC=NC3=N2)SC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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